![molecular formula C21H26N2S B374787 1-(7-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374787.png)
1-(7-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiepin core, which is a bicyclic structure containing both benzene and thiepin rings, fused with a piperazine moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiepin core, which can be synthesized through a series of cyclization reactions involving thiophenol and appropriate alkylating agents. The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the benzothiepin ring.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiepin derivatives, and various substituted piperazine compounds.
科学的研究の応用
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and other neurological functions.
類似化合物との比較
Similar Compounds
Methiothepin: Another benzothiepin derivative with similar structural features but different pharmacological properties.
Thioridazine: A phenothiazine derivative with a similar tricyclic structure, used as an antipsychotic agent.
Clozapine: A dibenzodiazepine derivative with structural similarities, used in the treatment of schizophrenia.
Uniqueness
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is unique due to its specific combination of benzothiepin and piperazine rings, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications set it apart from other similar compounds.
特性
分子式 |
C21H26N2S |
|---|---|
分子量 |
338.5g/mol |
IUPAC名 |
1-(2-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2S/c1-3-16-8-9-18-19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21(18)14-16/h4-9,14,19H,3,10-13,15H2,1-2H3 |
InChIキー |
MATADNMOHBGGPF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
正規SMILES |
CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


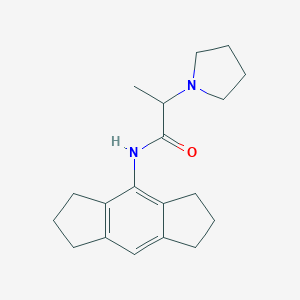
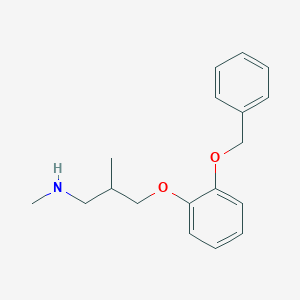
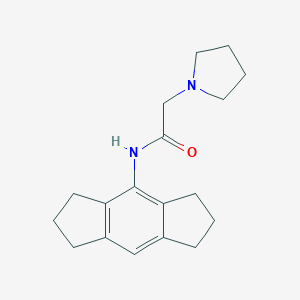
![1-(1,4-Difluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine](/img/structure/B374707.png)
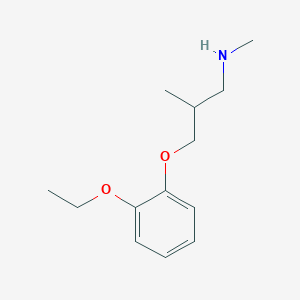
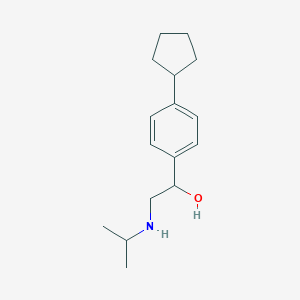
![5,6,12,13-Tetrahydrodibenzo[c,h][1,2,6,7]tetraazecine-7,14-dione](/img/structure/B374710.png)
![2,3,7,11,12,16-hexazatricyclo[12.4.0.05,10]octadeca-1(14),5(10),6,8,15,17-hexaene-4,13-dione](/img/structure/B374711.png)
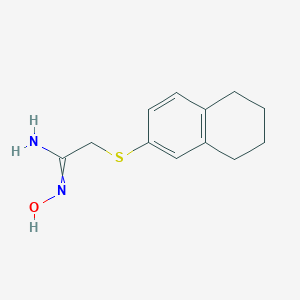
![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)
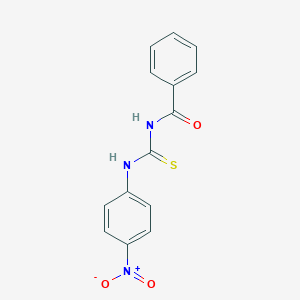
![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)
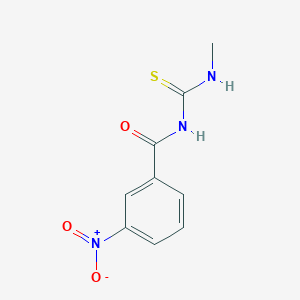
![1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374730.png)
